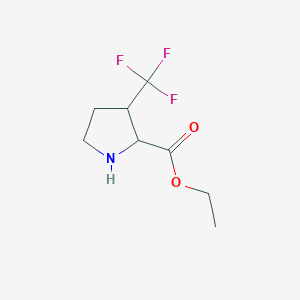

![molecular formula C22H22FN3O5S2 B2965507 (Z)-methyl 2-(6-fluoro-2-((4-(piperidin-1-ylsulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate CAS No. 865198-03-4](/img/structure/B2965507.png)

(Z)-methyl 2-(6-fluoro-2-((4-(piperidin-1-ylsulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

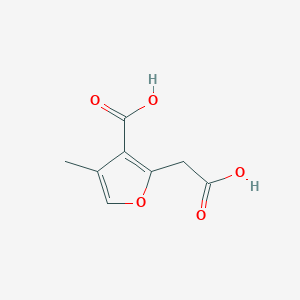

The compound contains several functional groups including a benzoyl group, a thiazole ring, a fluoro group, and a sulfonyl group attached to a piperidine ring. These groups could potentially contribute to the compound’s reactivity and properties .

Molecular Structure Analysis

The presence of multiple aromatic rings (benzoyl and thiazole) likely contributes to the compound’s stability. The sulfonyl group could potentially participate in hydrogen bonding, influencing the compound’s solubility and reactivity .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the functional groups present. For example, the benzoyl group might undergo electrophilic aromatic substitution, and the sulfonyl group could potentially be reduced .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, its solubility could be affected by the polar sulfonyl group and the nonpolar aromatic rings .Aplicaciones Científicas De Investigación

Fibrinogen Receptor Antagonists

Compounds with structural similarities to "(Z)-methyl 2-(6-fluoro-2-((4-(piperidin-1-ylsulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate" have been developed as potent and orally active fibrinogen receptor antagonists. These antagonists, characterized by the presence of trisubstituted beta-amino acid residues and modifications to the amidino group, demonstrate significant potential in antithrombotic treatment, especially during the acute phase due to their fast onset and relatively short duration of action after oral administration (Hayashi et al., 1998).

Antimicrobial Activity

Research into substituted 2-aminobenzothiazoles derivatives, which share a structural motif with the compound , has shown promising antimicrobial activity. Specifically, these compounds exhibit good to moderate activity against bacterial and fungal strains, including Methicillin-resistant Staphylococcus aureus (MRSA). The study highlights the potential of these derivatives in addressing antimicrobial resistance, a major global health problem (Anuse et al., 2019).

Anti-arrhythmic Activity

Another application involves the synthesis and evaluation of piperidine-based 1,3-thiazole, 1,3,4-thiadiazole, and 1,3-thiazolo[2,3-c]-1,2,4-triazole derivatives for their anti-arrhythmic activity. This research demonstrates the potential therapeutic use of these compounds in treating arrhythmias, showcasing the diversity of applications for compounds with similar structures (Abdel‐Aziz et al., 2009).

Aldose Reductase Inhibitors

Iminothiazolidin-4-one acetate derivatives, similar in structure to the compound of interest, have been synthesized and evaluated as inhibitors of aldose reductase (ALR2), demonstrating significant inhibitory potency. These inhibitors are potential novel drugs for the treatment of diabetic complications, highlighting the therapeutic application in chronic conditions (Ali et al., 2012).

Novel Chemical Modifiers

The efficient synthesis of (Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-[(fluoromethoxy)imino]acetic acid, a chemical modifier for cephalosporin antibiotics, from related precursor compounds showcases the role of such structures in the development of antibiotic modifications, aiming to improve efficacy or reduce resistance (Kanai et al., 1993).

Direcciones Futuras

Propiedades

IUPAC Name |

methyl 2-[6-fluoro-2-(4-piperidin-1-ylsulfonylbenzoyl)imino-1,3-benzothiazol-3-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22FN3O5S2/c1-31-20(27)14-26-18-10-7-16(23)13-19(18)32-22(26)24-21(28)15-5-8-17(9-6-15)33(29,30)25-11-3-2-4-12-25/h5-10,13H,2-4,11-12,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDJXLKRZPADFDK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22FN3O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

491.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

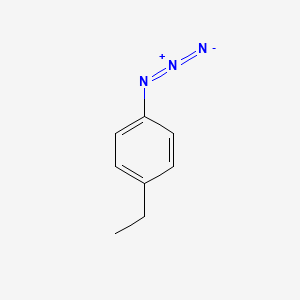

![N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-2-methylbenzamide](/img/structure/B2965426.png)

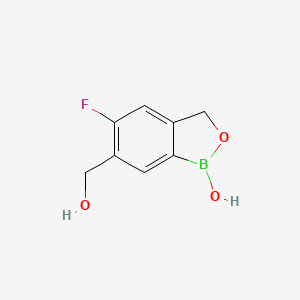

![N-[4-({2-[(8-methyl-8H-thieno[2,3-b]indol-2-yl)carbonyl]hydrazino}sulfonyl)phenyl]acetamide](/img/structure/B2965427.png)

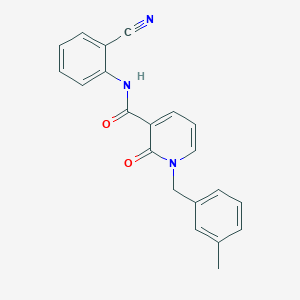

![N-(4-methylbenzo[d]thiazol-2-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide](/img/structure/B2965433.png)

![1-(4-hydroxyphenyl)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropan-1-one](/img/structure/B2965436.png)

![1-[(3-Chlorophenyl)methyl]-3-(3-oxobutan-2-yl)imidazolidine-2,4,5-trione](/img/structure/B2965437.png)

![N-(2-thiophen-3-ylethyl)-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2965439.png)

![1-(4-Isopropylphenyl)-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2965443.png)